molecular formula C23H22N2O3S B2650794 7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-82-1

7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2650794
CAS RN: 1105238-82-1
M. Wt: 406.5
InChI Key: SEPGCCPYJSWWRZ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

Kinase Inhibition

Thienopyrimidine derivatives have been designed as inhibitors of CLK1 and DYRK1A kinases, with their structures established through crystallography. These compounds are of interest due to their potential in elucidating the biological mechanisms of action in kinase-related pathways (Guillon et al., 2013).

Antimicrobial and Anti-inflammatory Applications

Synthesis and biological studies have revealed that thienopyrimidine derivatives exhibit remarkable antimicrobial and anti-inflammatory activities. These activities are enhanced by the introduction of various substituents into the thieno[2,3-d]pyrimidine heterocyclic ring, demonstrating their potential as bioactive compounds (Tolba et al., 2018).

Antiproliferative and Antitumor Activities

Research on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives has shown antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating their potential in cancer therapy. These compounds have demonstrated the ability to induce apoptotic cell death, further supporting their application in antitumor strategies (Atapour-Mashhad et al., 2017).

Vascular-Targeting and Anti-angiogenic Properties

Studies on thieno[2,3-d]pyrimidin-4(3H)-ones have identified structure-activity relations suggesting the potential of these compounds as anticancer drugs. Specifically, their cytotoxicity against cancer cells, impact on tubulin polymerization, and anti-angiogenic activities highlight their versatility as therapeutic agents (Gold et al., 2020).

Antimicrobial Activity

Additional research on thienopyrimidine derivatives has shown significant antibacterial and antifungal activities. The synthesis of new compounds and their testing against various microbial strains underscore the potential of these molecules in addressing infectious diseases (Kahveci et al., 2020).

properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-14-5-6-15(2)17(9-14)11-25-13-24-21-18(12-29-22(21)23(25)26)16-7-8-19(27-3)20(10-16)28-4/h5-10,12-13H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPGCCPYJSWWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-dimethoxyphenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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